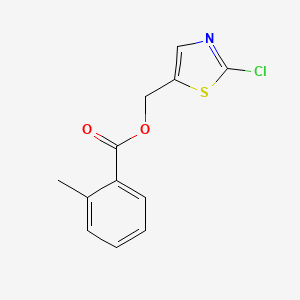

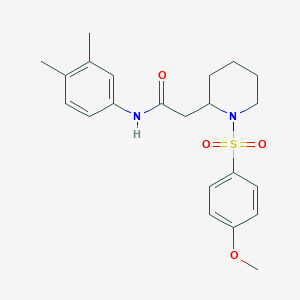

![molecular formula C16H11F4N3O4S2 B2728178 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 886955-64-2](/img/structure/B2728178.png)

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a benzo[e][1,2,4]thiadiazin ring which is a six-membered cyclic compound containing nitrogen and sulfur atoms . This ring is substituted with a fluorine atom and an acetamide group. The molecule also contains a trifluoromethoxyphenyl group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzo[e][1,2,4]thiadiazin ring would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo reactions such as amidation . The presence of the acetamide group suggests that this compound could also participate in similar reactions.Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Fluorinated thiadiazines and related heterocyclic compounds have been synthesized and evaluated for their anticancer activities. For example, fluorinated triazolothiadiazoles exhibited moderate to good antiproliferative potency against various cancer cell lines, including human breast cancer, osteosarcoma, and myeloid leukemia. This suggests that the incorporation of fluorine atoms into the thiadiazine ring could enhance the antiproliferative activity of these compounds against cancer cells (Chowrasia et al., 2017).

Anti-Inflammatory and Analgesic Activities

Studies have also shown that 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines exhibit significant analgesic and anti-inflammatory activities with negligible gastrointestinal toxicity. The presence of fluorine or chlorine on the phenyl ring at the sixth position of the fused ring has been associated with these promising results, indicating the potential of fluorinated thiadiazine derivatives in developing new analgesic and anti-inflammatory agents (Aytaç et al., 2009).

Fluorescent Probes for Sensing pH and Metal Cations

Fluorinated benzothiazoles have been explored for their applicability as fluorescent probes for sensing pH changes and metal cations. The high acidity of the fluorophenol moiety in these compounds enables them to exhibit large fluorescence enhancement under basic conditions and selective sensitivity towards certain metal cations. This suggests the potential of using fluorinated thiadiazine derivatives as fluorescent probes in biological and environmental sensing applications (Tanaka et al., 2001).

Eigenschaften

IUPAC Name |

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4N3O4S2/c17-9-1-6-12-13(7-9)29(25,26)23-15(22-12)28-8-14(24)21-10-2-4-11(5-3-10)27-16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBYWJBBSLTQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

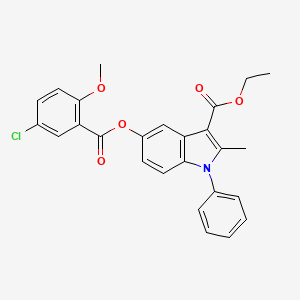

![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)

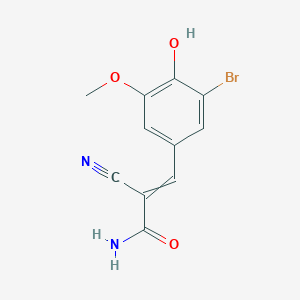

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)

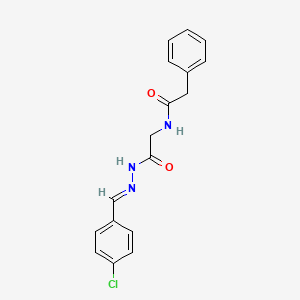

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)

![2-(4-Fluorophenyl)sulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2728110.png)

![N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728111.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B2728116.png)